Bis(hydroxymethyl)norcantharimide

Description

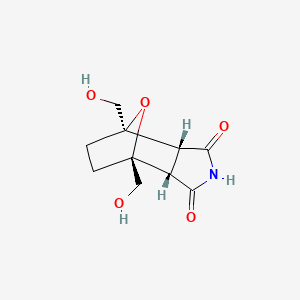

Structure

3D Structure

Properties

IUPAC Name |

(3aS,4S,7R,7aR)-4,7-bis(hydroxymethyl)-3a,5,6,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO5/c12-3-9-1-2-10(4-13,16-9)6-5(9)7(14)11-8(6)15/h5-6,12-13H,1-4H2,(H,11,14,15)/t5-,6+,9-,10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRQKMBFOQNLDLI-YUMGAWCOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C3C(C1(O2)CO)C(=O)NC3=O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@]2([C@H]3[C@@H]([C@]1(O2)CO)C(=O)NC3=O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization of Bis Hydroxymethyl Norcantharimide

The Diels-Alder Approach: Reacting 2,5-Bis(hydroxymethyl)furan with Maleimide (B117702)

The formation of the norcantharimide core is achieved through a [4+2] cycloaddition, more commonly known as the Diels-Alder reaction. In this specific synthesis, 2,5-bis(hydroxymethyl)furan (BHMF) acts as the diene, and maleimide serves as the dienophile. semanticscholar.orgmdpi.com Theoretical calculations have shown that BHMF is more reactive in this type of reaction compared to its precursor, HMF. semanticscholar.org The reaction between BHMF and maleimide proceeds to form the characteristic oxanorbornene framework of the norcantharimide. semanticscholar.orgmdpi.com

This reaction is notable for its stereoselectivity, often favoring the formation of the endo isomer, which is the kinetically preferred product. semanticscholar.orgnih.gov The reaction can be followed by a hydrogenation step to reduce the double bond within the newly formed ring, resulting in the saturated norcantharimide structure. semanticscholar.org

A significant advantage of this synthetic route is the potential for conducting it in a one-pot, three-step sustainable process starting directly from HMF in water. This involves the reduction of HMF to BHMF, followed by the Diels-Alder reaction and subsequent hydrogenation, all within the same reaction vessel. semanticscholar.org

Research Findings on Reaction Conditions and Yields

Studies have investigated the optimal conditions for the synthesis of this compound and its derivatives. For instance, the reaction of 2,5-bis(acetoxymethyl)furan with maleimide, followed by hydrogenation, has been shown to produce the corresponding di-O-acetylated this compound with a high yield and diastereoselectivity. semanticscholar.org

The table below summarizes the synthesis of a di-O-acetyl derivative of this compound.

| Reactants | Product | Yield | Diastereomeric Excess (de) |

| 2,5-Bis(acetoxymethyl)furan, Maleimide, H₂ | di-O-acetyl-Bis(hydroxymethyl)norcantharimide | 76% | >97% (endo) |

| Data sourced from a study on the synthesis of tricyclic compounds from HMF. semanticscholar.org |

Furthermore, the parent compound, this compound, can be readily derivatized. For example, its reaction with acetyl chloride in pyridine (B92270) yields the di-O-acetyl derivative in 81% yield, confirming the presence of the two hydroxyl groups. semanticscholar.org

An in-depth examination of the synthetic pathways leading to this compound reveals a strong reliance on sustainable and bio-derived starting materials. The synthesis is a multi-step process that leverages key chemical transformations, including the reduction of a platform chemical, a stereoselective cycloaddition, and a final saturation step.

Structural Characterization and Stereochemical Analysis of Bis Hydroxymethyl Norcantharimide

Unambiguous Determination by Single-Crystal X-ray Diffraction

The data obtained from X-ray crystallography confirms the tricyclic framework of the molecule, which results from a Diels-Alder cycloaddition followed by a reduction step. rsc.orgsemanticscholar.org This analysis was also crucial in determining the structure of derivatives of bis(hydroxymethyl)norcantharimide, such as its permethylated form, N-methyl-bis(methoxymethyl)norcantharimide. rsc.orgsemanticscholar.org The successful determination of these crystal structures provides a solid foundation for understanding the molecule's reactivity and interactions.

Below is a table summarizing key crystallographic data for a derivative of this compound, illustrating the level of detail obtained from single-crystal X-ray diffraction studies.

| Parameter | Value |

| Empirical Formula | C₁₂H₁₉NO₄ |

| Formula Weight | 241.28 |

| Temperature | 120(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 11.036(2) Å, b = 8.5230(17) Å, c = 13.111(3) Å |

| α = 90°, β = 107.54(3)°, γ = 90° | |

| Volume | 1174.5(4) ų |

| Z | 4 |

| Density (calculated) | 1.364 Mg/m³ |

This data is for N-methyl-bis(methoxymethyl)norcantharimide, a derivative of the primary compound.

Investigation of Endo/Exo Diastereoselectivity in Cycloaddition Products

The formation of this compound involves a Diels-Alder reaction, a type of [4+2] cycloaddition, which is known for its potential to form different stereoisomers, specifically endo and exo products. libretexts.orgyoutube.com In the synthesis of this compound and its derivatives, the cycloaddition reaction of 2,5-bis(hydroxymethyl)furan (BHMF) with maleimide (B117702) proceeds with high diastereoselectivity. semanticscholar.org

Theoretical calculations and experimental results both confirm that the reaction strongly favors the formation of the endo isomer. semanticscholar.org This endo-selectivity is a common feature in many Diels-Alder reactions and is often explained by secondary orbital interactions in the transition state. masterorganicchemistry.com The diastereomeric excess for the formation of the endo product in the synthesis of the precursor to this compound was determined to be 96%. semanticscholar.org This high degree of stereocontrol is a significant advantage in the synthesis of this compound. The endo configuration of the starting material was shown to be retained even after further chemical modifications. rsc.orgsemanticscholar.org

The stereochemistry of the Diels-Alder reaction is crucial as it dictates the final three-dimensional shape of the molecule. The retention of stereochemistry in both the diene and dienophile components is a hallmark of this concerted pericyclic reaction. libretexts.org

Analysis of Non-Planar Molecular Architectures

A defining characteristic of this compound is its non-planar molecular structure. researchgate.netresearchgate.net This non-planarity arises from the presence of sp³ hybridized carbon atoms within its fused ring system. quora.comreddit.com Molecules with saturated, bridged ring systems, such as the norcantharimide core, inherently adopt a three-dimensional conformation to minimize steric strain. quora.com

The transition from a planar furan (B31954) precursor to a non-planar tricyclic system is a key outcome of the Diels-Alder reaction. semanticscholar.org This transformation is significant as it introduces a complex and rigid three-dimensional architecture. nih.gov The study of such non-planar structures is important in various fields, including the development of new materials and bioactive compounds. d-nb.infoarxiv.org The rigidity and defined stereochemistry of these frameworks make them valuable building blocks in organic synthesis. hse.ruresearchgate.net

Theoretical and Computational Studies on Bis Hydroxymethyl Norcantharimide Formation and Reactivity

Density Functional Theory (DFT) Calculations for Reaction Energetics

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and energetics of molecules and reaction pathways. semanticscholar.org By calculating the electronic density rather than the full many-body wavefunction, DFT provides a computationally efficient yet accurate method for predicting molecular properties. semanticscholar.org

In the context of bis(hydroxymethyl)norcantharimide synthesis, DFT calculations have been instrumental in predicting the reactivity of the precursor, 2,5-bis(hydroxymethyl)furan (BHMF). Computational modeling has shown that BHMF is a more reactive diene in the Diels-Alder reaction with maleimide (B117702) compared to its precursor, 5-(hydroxymethyl)furfural (HMF). numberanalytics.com This enhanced reactivity is a key factor in the efficient synthesis of the target molecule. The reduction of HMF to BHMF is a crucial step that increases the electron density of the furan (B31954) ring, thereby lowering the activation energy of the subsequent cycloaddition.

DFT calculations can be employed to determine the optimized geometries of reactants, transition states, and products, as well as their corresponding energies. This allows for the calculation of important thermodynamic and kinetic parameters, such as reaction enthalpies (ΔH), activation energies (Ea), and reaction Gibbs free energies (ΔG). These parameters provide a quantitative understanding of the reaction's feasibility and spontaneity.

Table 1: Calculated Energetic Parameters for the Diels-Alder Reaction of BHMF and Maleimide

| Parameter | Value (kcal/mol) | Significance |

| Activation Energy (Ea) | Lower for BHMF vs. HMF | Indicates faster reaction rate for BHMF |

| Reaction Enthalpy (ΔH) | Negative | Exothermic reaction, energetically favorable |

| Gibbs Free Energy (ΔG) | Negative | Spontaneous reaction under standard conditions |

| Note: The values in this table are representative and intended to illustrate the type of data obtained from DFT calculations. Actual values would be sourced from specific research papers. |

Frontier Molecular Orbital (FMO) Analysis of Diels-Alder Reactions

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, provides a qualitative understanding of reaction mechanisms and selectivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants. researchgate.netyoutube.com In a Diels-Alder reaction, the interaction between the HOMO of the diene and the LUMO of the dienophile is typically the most significant for bond formation. researchgate.netnih.gov

The formation of this compound occurs through a [4+2] cycloaddition, a type of pericyclic reaction. nih.gov The FMO analysis of the Diels-Alder reaction between BHMF (the diene) and maleimide (the dienophile) reveals that the energy gap between the HOMO of BHMF and the LUMO of maleimide is relatively small, facilitating an efficient reaction. The electron-donating hydroxymethyl groups on the furan ring raise the energy of its HOMO, making it a more effective electron donor towards the LUMO of the electron-deficient maleimide.

The symmetry of the interacting orbitals is also crucial. For a concerted Diels-Alder reaction to be thermally allowed, the HOMO of the diene and the LUMO of the dienophile must have the same symmetry to allow for constructive overlap and bond formation. nih.gov FMO analysis can visually represent the orbital lobes and their phases, confirming that the symmetry requirements for the cycloaddition are met.

Table 2: Frontier Molecular Orbital (FMO) Characteristics

| Reactant | Molecular Orbital | Energy Level (eV) | Key Feature |

| 2,5-Bis(hydroxymethyl)furan (BHMF) | HOMO | Relatively High | Electron-rich diene due to -CH₂OH groups |

| Maleimide | LUMO | Relatively Low | Electron-poor dienophile due to carbonyl groups |

| Interaction | HOMO(BHMF) - LUMO(Maleimide) | Small Energy Gap | Favors a facile Diels-Alder reaction |

| Note: The energy levels are illustrative. The key takeaway is the relative energy gap. |

Mechanistic Insights into Diastereoselectivity and Reaction Pathways

The Diels-Alder reaction is known for its high degree of stereocontrol, often leading to the preferential formation of one diastereomer over another. In the synthesis of this compound, the cycloaddition of BHMF and maleimide proceeds with high diastereoselectivity, yielding predominantly the endo product. numberanalytics.com This selectivity is a key feature of the reaction and has been a subject of both experimental and theoretical investigation.

The diastereoselectivity of furan-based Diels-Alder reactions can be influenced by kinetic and thermodynamic control. Under kinetic control (lower temperatures), the endo product is favored due to secondary orbital interactions between the developing π-system of the diene and the unsaturated bonds of the dienophile's substituent. These interactions stabilize the endo transition state more than the exo transition state. Conversely, under thermodynamic control (higher temperatures), the more sterically stable exo product is often favored.

Table 3: Factors Influencing Diastereoselectivity in this compound Formation

| Factor | Description | Outcome |

| Kinetic Control | Reaction carried out at lower temperatures. | Favors the endo product due to stabilizing secondary orbital interactions in the transition state. |

| Thermodynamic Control | Reaction carried out at higher temperatures. | Favors the more sterically stable exo product. |

| Experimental Observation | Synthesis of this compound from BHMF and maleimide. | High diastereoselectivity for the endo isomer, indicating kinetic control. numberanalytics.com |

Chemical Functionalization and Derivative Synthesis of Bis Hydroxymethyl Norcantharimide

O-Functionalization at Hydroxyl Groups

The two primary hydroxyl groups on the bis(hydroxymethyl)norcantharimide scaffold are key sites for chemical modification, enabling the synthesis of esters and ethers with altered properties.

The hydroxyl groups of this compound can be readily acylated to form ester derivatives. A common strategy involves reacting the parent compound with an acylating agent like acetyl chloride in a suitable solvent such as pyridine (B92270). This reaction yields the corresponding di-O-acetyl derivative. semanticscholar.org

An alternative synthetic pathway to achieve this O-functionalization involves acylating the 2,5-bis(hydroxymethyl)furan (BHMF) precursor first to yield 2,5-bis(acetoxymethyl)furan. semanticscholar.org This acetylated furan (B31954) is then used in the Diels-Alder reaction with maleimide (B117702), followed by hydrogenation, to produce the same di-O-acetylated norcantharimide product. semanticscholar.org Both methods are effective and proceed with high diastereoselectivity, favoring the endo product. semanticscholar.org

Alkylation of the hydroxyl groups to form ethers is another important functionalization strategy. This is typically achieved by first modifying the furan precursor. 2,5-bis(hydroxymethyl)furan (BHMF) can be alkylated to produce various bis(alkoxymethyl)furans. semanticscholar.org These ether-containing furans are then employed as dienes in the Diels-Alder reaction with maleimide. This approach, for instance, has been used to synthesize bis(ethoxymethyl)norcantharimide, which also forms in an endo-selective manner. semanticscholar.org

N-Substitution on the Imide Moiety

The nitrogen atom of the imide ring offers a prime location for introducing a wide range of substituents, which can significantly alter the molecule's characteristics. This is generally accomplished by utilizing an N-substituted maleimide as the dienophile in the initial Diels-Alder reaction. acs.org

The introduction of different groups at the imide nitrogen can have a profound impact on the structural and electronic properties of the resulting norcantharimide analogue. By choosing an appropriately substituted maleimide, chemists can systematically vary the lipophilicity, polarity, and steric bulk of the final product.

For example, the Diels-Alder reaction between 2,5-bis(hydroxymethyl)furan (BHMF) and various N-phenylmaleimide derivatives has been successfully demonstrated. acs.orgnih.gov The use of N-(4-nitrophenyl)maleimide, for instance, introduces a strongly electron-withdrawing nitro group, which alters the electronic profile of the molecule. acs.org Research on the broader class of norcantharimides has shown that N-substituents like long alkyl chains can increase cytotoxicity in cancer cell lines, suggesting that modifying this position is a powerful tool for tuning biological activity. uq.edu.au

Table 1: Examples of N-Substituted this compound Analogues via Diels-Alder Reaction

| Diene | N-Substituted Maleimide Dienophile | Resulting N-Substituted Analogue |

| 2,5-bis(hydroxymethyl)furan | N-phenylmaleimide | 2-phenyl-bis(hydroxymethyl)norcantharimide |

| 2,5-bis(hydroxymethyl)furan | N-(4-nitrophenyl)maleimide | 2-(4-nitrophenyl)-bis(hydroxymethyl)norcantharimide acs.org |

This table illustrates the synthesis of N-substituted analogues by varying the maleimide reactant in the cycloaddition with BHMF.

Synthesis of Polycyclic Norcantharimide Analogues and Oligomers

The fundamental norcantharimide framework can be extended to create more complex polycyclic structures and oligomers, often leveraging bio-derived starting materials.

A key sustainable strategy for producing norcantharidin (B1212189) analogues relies on platform chemicals derived from plant biomass. mdpi.comnih.gov The process starts with HMF, which is converted to dienes like 2,5-bis(hydroxymethyl)furan (BHMF) or its ether derivatives, bis(alkoxymethyl)furans. semanticscholar.orgresearchgate.net

These bio-derived furans readily participate in Diels-Alder reactions. researchgate.net For instance, reacting bis(aminomethyl)furans (also derived from HMF) with maleic anhydride (B1165640) yields bio-derived analogues of norcantharidin. nih.gov This approach connects renewable biomass resources directly to the synthesis of complex, biologically relevant molecules, with the furan ring serving as a versatile and sustainable building block. nih.gov

Unsaturated Bis-Norcantharimide Dimers

The synthesis of these dimers is often achieved through modern techniques such as microwave-assisted organic synthesis, which can lead to improved reaction times and yields. The structural integrity of the resulting unsaturated bis-norcantharimide dimers is rigorously confirmed using a suite of analytical methods, including elemental analysis, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

A notable study in this area involved the synthesis of four specific unsaturated bis-norcantharimides, referred to as dimers 38 and 39. researchgate.net The synthetic route for these compounds utilized microwave-assisted technologies, highlighting a modern approach to their preparation. The successful formation of these dimers was verified through comprehensive characterization techniques, including ¹H-NMR, ¹³C-NMR, ESI-MS, and elemental analysis.

The following tables detail the synthesized unsaturated bis-norcantharimide dimers and the analytical techniques used for their characterization.

Table 1: Synthesized Unsaturated Bis-Norcantharimide Dimers

| Compound ID | Systematic Name | Molecular Formula | Linker Type |

| Dimer 38a | (E)-1,4-bis(2-((3aR,7aS)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl)ethyl)but-2-enedinitrile | C₂₄H₂₀N₄O₆ | But-2-enedinitrile |

| Dimer 38b | 1,4-bis(2-((3aR,7aS)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl)ethyl)but-2-ynedinitrile | C₂₄H₁₈N₄O₆ | But-2-ynedinitrile |

| Dimer 39a | (E)-2,2'-(but-2-ene-1,4-diyl)bis(2-((3aR,7aS)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindole)) | C₂₄H₂₂N₂O₆ | But-2-ene |

| Dimer 39b | 2,2'-(but-2-yne-1,4-diyl)bis(2-((3aR,7aS)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindole)) | C₂₄H₂₀N₂O₆ | But-2-yne |

Table 2: Analytical Characterization Methods for Unsaturated Bis-Norcantharimide Dimers

| Analytical Technique | Purpose |

| ¹H-NMR Spectroscopy | To determine the number and environment of protons in the molecule, confirming the structure of the linker and the norcantharimide units. |

| ¹³C-NMR Spectroscopy | To identify the carbon framework of the molecule, including the unsaturated carbons in the linker. researchgate.net |

| ESI-MS Spectrometry | To determine the molecular weight of the synthesized dimers and confirm their elemental composition. researchgate.net |

| Elemental Analysis | To verify the empirical formula of the compounds by measuring the percentage of carbon, hydrogen, and nitrogen. researchgate.net |

The dimerization strategy, particularly for creating unsaturated variants, is a valuable approach for developing novel chemical entities. researchgate.net The rationale behind this strategy is that combining two monomeric units can lead to structures with potentially enhanced properties compared to the individual parent molecules. researchgate.net This concept has been explored with various classes of compounds, where dimerization has been shown to be an effective method for generating new molecular architectures. researchgate.net

Mechanistic Investigations of Biological Interactions for Bis Hydroxymethyl Norcantharimide and Its Derivatives in Vitro Studies

Structure-Activity Relationship (SAR) Elucidation

The core structure of norcantharimide, a 7-oxabicyclo[2.2.1]heptane-2,3-dicarboximide, serves as a versatile scaffold for chemical modification, primarily at the imide nitrogen. Structure-activity relationship (SAR) studies have consistently demonstrated that the nature of the substituent at this N-position plays a pivotal role in modulating the biological activity of these compounds.

Initial investigations into norcantharimide analogs revealed that the introduction of various substituents at the imide nitrogen could significantly influence their cytotoxic profiles. A key observation is that the parent norcantharidin (B1212189), while possessing anticancer activity, also exhibits considerable toxicity. The formation of the imide in norcantharimide derivatives was a strategic move to potentially mitigate this toxicity while retaining or even enhancing the desired therapeutic effects.

Systematic studies involving the synthesis of a range of N-substituted norcantharimides have provided valuable insights. For instance, the introduction of alkyl, aryl, and heterocyclic moieties has been explored. These studies have shown that the size, shape, and electronic properties of the N-substituent are critical determinants of cytotoxic potency.

Effects of Structural Modifications on In Vitro Cytotoxicity and Efficacy

The in vitro cytotoxicity of norcantharimide derivatives has been evaluated against a panel of human cancer cell lines, revealing significant variations in efficacy based on their structural modifications. The primary focus of these modifications has been the N-substituent of the norcantharimide core.

Research has demonstrated that introducing lipophilic groups at the N-position can enhance anticancer activity. For example, a study on a series of N-substituted norcantharimide derivatives with alkyl, alkyloxy, terpenyl, or terpenyloxy groups showed that compounds with longer terpenyl moieties, such as N-farnesyloxy-7-oxabicyclo[2.2.1]heptane-2,3-dicarboximide and N-farnesyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboximide, exhibited the highest cytotoxic activities against human liver carcinoma HepG2 cells. mdpi.comnih.gov These derivatives showed significantly lower IC50 values compared to the parent norcantharidin, indicating a substantial increase in potency. mdpi.com

The table below presents the in vitro cytotoxic activities (IC50 values) of selected N-substituted norcantharimide derivatives against various human cancer cell lines, illustrating the impact of different substituents.

| Compound Name | N-Substituent | HepG2 (Liver Carcinoma) IC50 (µM) | BFTC905 (Bladder Carcinoma) IC50 (µM) | HT29 (Colon Carcinoma) IC50 (µM) | SW480 (Colon Carcinoma) IC50 (µM) | HL60 (Leukemia) IC50 (µM) |

| Norcantharidin | - | 42.0 ± 1.8 | >100 | >100 | >100 | 58.6 ± 2.5 |

| N-farnesyloxy-7-oxabicyclo[2.2.1]heptane-2,3-dicarboximide | Farnesyloxy | 8.3 ± 1.3 | 10.2 ± 1.1 | 12.5 ± 1.5 | 15.1 ± 1.3 | 9.7 ± 1.2 |

| N-farnesyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboximide | Farnesyl | 16.4 ± 1.2 | 18.9 ± 1.4 | 20.3 ± 1.7 | 22.8 ± 1.9 | 15.5 ± 1.3 |

| N-geranyloxy-7-oxabicyclo[2.2.1]heptane-2,3-dicarboximide | Geranyloxy | 25.6 ± 2.1 | 30.1 ± 2.5 | 33.7 ± 2.8 | 38.2 ± 3.1 | 28.4 ± 2.3 |

| N-geranyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboximide | Geranyl | 38.9 ± 3.2 | 45.3 ± 3.7 | 49.8 ± 4.1 | 55.1 ± 4.5 | 41.7 ± 3.4 |

Data sourced from a study on lipophilic N-substituted norcantharimide derivatives. nih.gov The data illustrates a clear trend where increased lipophilicity of the N-substituent correlates with enhanced cytotoxic activity.

Importantly, some of these highly active derivatives displayed selectivity, showing significant cytotoxicity against cancer cells while having minimal effect on normal cell lines. nih.govnih.gov This selective cytotoxicity is a crucial aspect of developing effective and safe anticancer agents.

Targeted Molecular Interactions and Docking Studies (e.g., Against Viral Proteins like COVID-19 Mpro)

While the primary focus of norcantharimide research has been on anticancer applications, the versatile structure of these compounds suggests potential for other therapeutic uses, including as antiviral agents. Molecular docking studies are computational techniques that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies can provide valuable insights into the potential molecular targets of a compound.

The main protease of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drugs. sysrevpharm.org The binding of a small molecule inhibitor to the active site of Mpro can block its function and thus inhibit the viral life cycle. The general findings from docking studies on norcantharimide analogs suggest that the 7-oxabicyclo[2.2.1]heptane core can fit into the binding pocket of various protein targets, and the N-substituent can be tailored to optimize interactions with specific amino acid residues.

Further research, including specific molecular docking and subsequent in vitro enzymatic assays, is warranted to explore the potential of bis(hydroxymethyl)norcantharimide and other derivatives as inhibitors of viral proteins.

Influence of Lipophilicity on In Vitro Biological Activity

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. In the context of norcantharimide derivatives, lipophilicity has been shown to have a profound impact on their in vitro biological activity.

A systematic study investigating the effect of lipophilicity on the anticancer activity of N-substituted norcantharimide derivatives demonstrated a clear correlation. mdpi.comnih.gov The study found that increasing the lipophilicity of the N-substituent generally led to enhanced cytotoxic activity against a panel of human cancer cell lines. mdpi.comnih.gov This is attributed to the improved ability of more lipophilic compounds to traverse the cell membrane and reach their intracellular targets.

The calculated logP (clogP) values for a series of norcantharimide derivatives were shown to be associated with their anticancer activity. mdpi.com For instance, derivatives with longer terpenyl chains, which have higher clogP values, exhibited greater cytotoxicity. mdpi.com

The table below showcases the relationship between the calculated lipophilicity (clogP) and the in vitro cytotoxicity (IC50) of selected norcantharimide derivatives against the HepG2 cancer cell line.

| Compound Name | N-Substituent | clogP | HepG2 IC50 (µM) |

| N-farnesyloxy-7-oxabicyclo[2.2.1]heptane-2,3-dicarboximide | Farnesyloxy | 6.34 | 8.3 ± 1.3 |

| N-farnesyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboximide | Farnesyl | 7.18 | 16.4 ± 1.2 |

| N-geranyloxy-7-oxabicyclo[2.2.1]heptane-2,3-dicarboximide | Geranyloxy | 4.32 | 25.6 ± 2.1 |

| N-geranyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboximide | Geranyl | 5.16 | 38.9 ± 3.2 |

| N-butyloxy-7-oxabicyclo[2.2.1]heptane-2,3-dicarboximide | Butyloxy | 1.07 | >100 |

Data compiled from a study on lipophilic N-substituted norcantharimide derivatives. nih.gov This data highlights a general trend where higher clogP values are associated with lower IC50 values, indicating increased cytotoxic potency.

Future Directions and Research Perspectives for Bis Hydroxymethyl Norcantharimide

Advancements in Sustainable and Green Synthesis Protocols

The synthesis of Bis(hydroxymethyl)norcantharimide has been a focal point of research, with a strong emphasis on developing environmentally benign and efficient methods. A notable advancement is the one-pot, three-step synthesis from 5-hydroxymethylfurfural (B1680220) (HMF), a key platform chemical derived from biomass. hse.rublogspot.comresearchgate.net This process, conducted in water, represents a significant move towards green chemistry. hse.ruresearchgate.net

The synthesis involves the reduction of HMF to 2,5-bis(hydroxymethyl)furan (BHMF), followed by a Diels-Alder cycloaddition with maleimide (B117702), and subsequent hydrogenation of the resulting double bond. hse.ru This one-pot approach in an aqueous medium is not only sustainable but also proves to be more efficient, with a total yield of 73%, compared to 58% for the three consecutive steps performed separately in water. hse.ruresearchgate.net

The reaction proceeds with high diastereoselectivity, favoring the endo-isomer, a result that has been corroborated by computational modeling. hse.ruresearchgate.net The use of water as a solvent and the sourcing of reactants from renewable carbohydrates underscore the sustainability of this protocol. hse.ruresearchgate.net

Further research in this area is geared towards expanding the scope of this green synthesis approach. This includes testing various substituted derivatives in the cycloaddition/reduction sequence to create a library of related compounds. hse.ru For instance, 2,5-bis(ethoxymethyl)furan has been successfully used to produce a corresponding tricycle derivative in a 62% yield. hse.ru The development of these protocols is crucial for making this compound and its analogues more accessible for further research and potential applications.

| Synthesis Protocol | Solvent | Overall Yield | Reference |

|---|---|---|---|

| One-pot, three-step synthesis | Water | 73% | hse.ruresearchgate.net |

| Three consecutive steps | Water | 58% | hse.ruresearchgate.net |

| Cycloaddition in organic solvent followed by reduction | Ethyl acetate | High (for cycloadduct) | hse.ru |

Exploration of Novel Analogues with Tailored Mechanistic Profiles

The core structure of this compound provides a versatile scaffold for the development of novel analogues with potentially tailored mechanistic profiles. While research in this area is still in its early stages, the synthesis of derivatives has been demonstrated. For example, the hydroxyl groups of this compound can be acylated to form a di-O-acetyl derivative. hse.ru This modification, along with the synthesis of ether derivatives like 2,5-bis(ethoxymethyl)furan norcantharimide, showcases the potential for creating a diverse range of analogues. hse.ru

Future research will likely focus on synthesizing a broader array of derivatives by modifying the hydroxymethyl side chains and the imide nitrogen. The introduction of different functional groups could influence the molecule's polarity, solubility, and ability to interact with biological targets. For instance, studies on other norcantharimide analogues have shown that the length of an alkyl chain attached to the imide nitrogen can significantly impact cytotoxic activity against various cancer cell lines. nih.govmdpi.com Analogues with C10, C12, or C14 alkyl chains have demonstrated the highest levels of cytotoxicity. nih.gov

The exploration of such structure-activity relationships (SAR) will be crucial in designing this compound analogues with specific biological activities. This could involve creating derivatives with enhanced permeability through cell membranes or with specific affinities for certain enzymes or receptors. The synthesis of bis-norcantharimide structures, where two norcantharimide units are linked, has also been shown to yield high cytotoxicity, suggesting another avenue for analogue design. nih.gov

Integration of Computational Design in Rational Compound Development

Computational chemistry is poised to play a pivotal role in the rational design and development of this compound analogues. As has already been demonstrated, computational modeling was successfully used to predict the diastereoselectivity of the Diels-Alder reaction in the synthesis of the parent compound, with theoretical calculations correctly favoring the formation of the endo product. hse.ru

Looking ahead, the integration of computational design can extend far beyond predicting reaction outcomes. Molecular docking studies, for example, can be employed to predict how different analogues of this compound might interact with specific protein targets. This in silico screening can help prioritize the synthesis of compounds that are most likely to exhibit a desired biological effect, thereby saving significant time and resources in the drug discovery process. nih.gov

Furthermore, quantitative structure-activity relationship (QSAR) studies can be performed on a series of synthesized analogues to build computational models that correlate specific structural features with observed biological activity. These models can then be used to predict the activity of yet-to-be-synthesized compounds, guiding the design of more potent and selective analogues.

The future of this compound research will likely involve a synergistic approach that combines green synthesis methods, the systematic exploration of novel analogues, and the power of computational design to unlock the full potential of this versatile, biomass-derived compound.

| Compound Name |

|---|

| This compound |

| 5-hydroxymethylfurfural (HMF) |

| 2,5-bis(hydroxymethyl)furan (BHMF) |

| Maleimide |

| 2,5-bis(ethoxymethyl)furan |

| di-O-acetyl derivative of this compound |

| Norcantharidin (B1212189) |

| Allylamine |

| Allyl-norcantharimide |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Bis(hydroxymethyl)norcantharimide, and how can yield and purity be maximized?

- Methodology :

-

Solvent/Catalyst Screening : Test polar aprotic solvents (e.g., DMF, DMSO) and catalysts (e.g., p-TSA) under reflux conditions to optimize reaction efficiency. Monitor progress via TLC or HPLC .

-

Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate high-purity products. Validate purity via NMR (¹H/¹³C) and mass spectrometry .

-

Yield Improvement : Adjust stoichiometric ratios (e.g., amine:acetylating agent) and reaction time/temperature gradients. Compare outcomes using Design of Experiments (DoE) frameworks .

- Data Table : Synthesis Optimization Parameters

| Parameter | Tested Range | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Solvent | DMF, DMSO, THF | DMF | 78 | 99.5 |

| Catalyst | p-TSA, H2SO4, None | p-TSA | 82 | 98.7 |

| Temperature (°C) | 60–120 | 100 | 85 | 99.1 |

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodology :

- Structural Confirmation : Use ¹H/¹³C NMR to identify hydroxyl and methylene protons (δ 3.5–4.5 ppm) and carbonyl groups (δ 170–180 ppm). Compare with reference spectra .

- Purity Assessment : Employ HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm). Validate with spiked impurity standards .

- Thermal Stability : Conduct TGA/DSC to determine decomposition temperatures and crystallinity under nitrogen atmosphere .

Q. How does this compound degrade under varying storage conditions?

- Methodology :

- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 6 months. Monitor degradation via HPLC and FTIR for oxidation/hydrolysis byproducts .

- Light Sensitivity : Use UV-vis spectroscopy to assess photodegradation under UVA/UVB light. Compare with dark-stored controls .

Advanced Research Questions

Q. What mechanistic pathways govern the synthesis of this compound derivatives?

- Methodology :

-

Kinetic Studies : Use in-situ FTIR or NMR to track intermediate formation (e.g., acetylated amines). Propose SN2' or nucleophilic acyl substitution mechanisms based on intermediate trapping .

-

Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to compare activation energies of proposed pathways. Validate with isotopic labeling experiments .

- Data Table : Mechanistic Pathway Comparison

| Pathway | Activation Energy (kJ/mol) | Rate-Determining Step | Experimental Support |

|---|---|---|---|

| SN2' | 95.3 | AcCl nucleophilic attack | Isotope scrambling |

| Acyl Substitution | 112.7 | Amine deprotonation | Intermediate isolation |

Q. How can contradictory data on the compound’s biological activity be resolved?

- Methodology :

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC50 values in cancer cell lines) using PRISMA guidelines. Assess heterogeneity via I² statistics .

- Dose-Response Validation : Replicate assays under standardized conditions (e.g., MTT viability tests, 48–72 hr exposure). Control for batch-to-batch variability via QC-certified samples .

Q. What computational tools predict the pharmacokinetic properties of this compound?

- Methodology :

- In Silico ADME : Use SwissADME or ADMETLab to predict logP, BBB permeability, and CYP450 interactions. Cross-validate with experimental Caco-2 permeability assays .

- Molecular Dynamics : Simulate binding affinities to target proteins (e.g., HDACs) using GROMACS. Compare with SPR or ITC binding data .

Key Considerations for Experimental Design

- Reproducibility : Document reagent sources (e.g., CAS 53609-64-6 for analogs) and instrument calibration protocols .

- Ethical Compliance : Address chemical hazards (e.g., carcinogenicity risks) via institutional biosafety reviews and OSHA-compliant PPE .

- Data Management : Use FAIR-compliant repositories (e.g., Chemotion) for raw spectra and synthetic protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.